![molecular formula C8H10N2O4S B2926273 7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 4792-06-7](/img/structure/B2926273.png)
7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a compound with the molecular formula C8H10N2O4S . It has an average mass of 230.241 Da and a monoisotopic mass of 230.036133 Da . It is used in the synthesis of compounds with anti-tumor activity .
Molecular Structure Analysis
The InChI code for “7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is 1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been extensively studied for their inhibition of carbonic anhydrase (CA) isoforms. These studies have shown that various sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms such as CA I, II, VII, and IX. The inhibition activities of these compounds are significant, with some showing low nanomolar range inhibition. This makes them of particular interest for further investigation in medical applications related to CA inhibition (Abdoli et al., 2017), (Sethi et al., 2013).
Antimicrobial and Antifungal Properties
Some sulfonamide/chromene derivatives have shown promising antimicrobial and antifungal properties. These properties are particularly relevant in the case of drug-resistant pathogens. The synthesis of novel molecules incorporating chromene azo motif and their effectiveness against various bacterial and fungal strains have been a significant area of research. This line of research has implications for developing new drug candidates for treating infectious diseases (Okasha et al., 2019).
Anticancer and Antiviral Applications
Sulfonamide derivatives have been reported to show substantial antitumor activity both in vitro and in vivo. These compounds, with their varied mechanisms of antitumor action such as CA inhibition, cell cycle perturbation, and angiogenesis inhibition, provide a wide array of potential applications in cancer treatment. Some of these compounds are currently under clinical trials. Additionally, several sulfonamides have demonstrated remarkable antiviral activity, making them candidates for treatments against drug-resistant viruses (Scozzafava et al., 2003).
Antibacterial and Lipoxygenase Inhibition
The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring has shown potential as antibacterial agents and as therapeutic agents for inflammatory ailments. These compounds have demonstrated good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, which is significant for treating inflammatory diseases (Abbasi et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds, known as sulfonamides, are known to target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, a class of compounds to which this compound is related, are known to inhibit the synthesis of folic acid by blocking the enzyme folate synthetase . This results in a decrease in the production of purines, which are essential for bacterial growth .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect the folic acid synthesis pathway, leading to a decrease in purine production .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties influence the bioavailability of the compound.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to a decrease in bacterial growth due to a decrease in purine production .
Eigenschaften
IUPAC Name |
7-amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCKMBVZFVKDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.